molecular formula C8H9N3OS B15297855 3-(4-methoxythiophen-2-yl)-1H-pyrazol-5-amine

3-(4-methoxythiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B15297855
M. Wt: 195.24 g/mol
InChI Key: PVSNXBBNGTVSNW-UHFFFAOYSA-N
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Description

3-(4-Methoxythiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a methoxy group and a pyrazole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxythiophen-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxythiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: :

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

5-(4-methoxythiophen-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H9N3OS/c1-12-5-2-7(13-4-5)6-3-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11)

InChI Key

PVSNXBBNGTVSNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1)C2=CC(=NN2)N

Origin of Product

United States

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